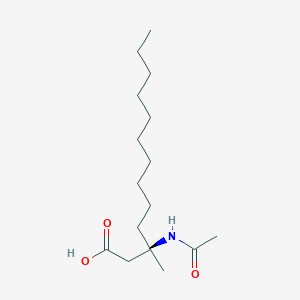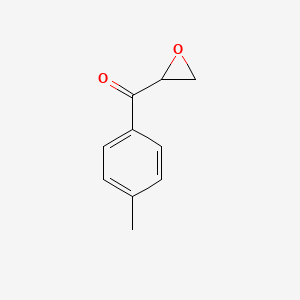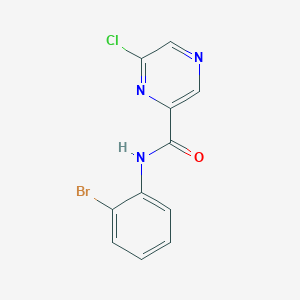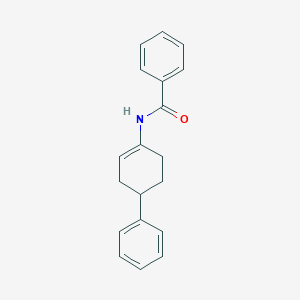![molecular formula C21H25NO3 B15171066 tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate CAS No. 877172-33-3](/img/structure/B15171066.png)
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a diphenylbutenyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diphenylbutenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate can undergo oxidation reactions, particularly at the diphenylbutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, targeting the carbamate or the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamates or esters.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is used as a protecting group for amines. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate involves the hydrolysis of the carbamate group to release the active amine. This reaction is catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its effects.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is unique due to the presence of the diphenylbutenyl moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and influences its reactivity and applications.
Properties
CAS No. |
877172-33-3 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-(1,4-diphenylbut-3-enoxy)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)24-20(23)22-25-19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-15,19H,16H2,1-3H3,(H,22,23) |
InChI Key |
YOMKLQLILNFNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


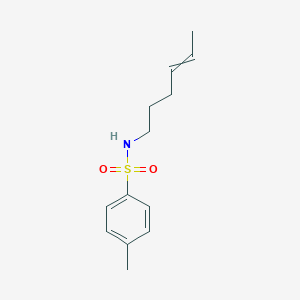
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
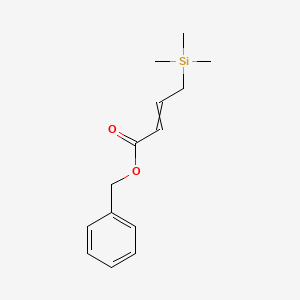
![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)
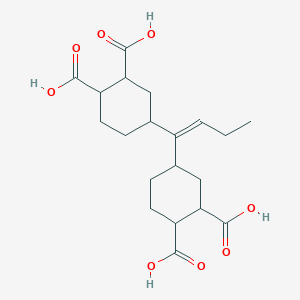
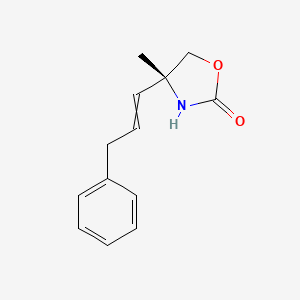
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
